![molecular formula C15H20FNO4S B2438761 4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902909-08-3](/img/structure/B2438761.png)
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition for Pain and Arthritis Treatment
A study highlighted the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to notably increase COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antitumor and Antimicrobial Activities
Several benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited interesting cytotoxic activities, crucial for further anti-tumor activity studies, while some strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups were synthesized for their potential use in photodynamic therapy (PDT) for cancer treatment. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms (Pişkin et al., 2020).
Development of Fluorinating Agents
The historical development of N-F fluorinating agents was reviewed, highlighting their importance in research due to the unique properties of fluorinated organic compounds. N-F agents, including N-fluoro-N-alkylarenesulfonamides, have been crucial for easy handling and application in various research areas (Umemoto et al., 2021).
Antimicrobial Agents
Research on the synthesis of new benzenesulfonamide derivatives hybridized with various substituted pyrazole and thiazole rings demonstrated promising antimicrobial potency, laying the groundwork for the development of new antimicrobial agents (Abbas et al., 2017).
Wirkmechanismus
Target of Action
It is known that sulfonamides, a group to which this compound belongs, are famous antibacterial drugs due to their exceptional bioactivities against numerous infections and bacterial strains .
Mode of Action
Sulfonamides are generally known to inhibit bacterial synthesis of folic acid, an essential nutrient, thereby preventing bacterial growth .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. , sulfonamides are known to interfere with the bacterial folic acid synthesis pathway.
Pharmacokinetics
Sulfonamides are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth by preventing the synthesis of folic acid .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. , factors such as pH, temperature, and presence of other substances can generally influence the action of sulfonamides.
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-10-8-11(16)2-5-15(10)22(18,19)17-12-3-4-13-14(9-12)21-7-6-20-13/h2,5,8,12-14,17H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSKIRDUYHHLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.